molecular formula C9H7BrN2O B13014626 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone

1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone

Katalognummer: B13014626
Molekulargewicht: 239.07 g/mol
InChI-Schlüssel: QLLLYUUDCARFPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone typically involves the bromination of pyrrolo[2,3-b]pyridine followed by acylation. One common method includes the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethanone group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. This compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is unique due to the specific positioning of the bromine atom and the ethanone group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Eigenschaften

Molekularformel

C9H7BrN2O

Molekulargewicht

239.07 g/mol

IUPAC-Name

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone

InChI

InChI=1S/C9H7BrN2O/c1-5(13)8-3-6-2-7(10)4-11-9(6)12-8/h2-4H,1H3,(H,11,12)

InChI-Schlüssel

QLLLYUUDCARFPA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=CC(=CN=C2N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.